molecular formula C16H31NSn B14290096 2-Propenenitrile, 2-[(tributylstannyl)methyl]- CAS No. 119813-60-4

2-Propenenitrile, 2-[(tributylstannyl)methyl]-

Cat. No.: B14290096
CAS No.: 119813-60-4
M. Wt: 356.1 g/mol
InChI Key: ANJJWTFZXOZESL-UHFFFAOYSA-N
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Description

2-Propenenitrile, 2-[(tributylstannyl)methyl]- is an organotin compound that features a nitrile group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- typically involves the reaction of 2-Propenenitrile with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-Propenenitrile is reacted with tributylstannyl chloride in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

Industrial production of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form organotin oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the stannyl group.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Propenenitrile, 2-[(tributylstannyl)methyl]- has several applications in scientific research:

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- involves its reactivity with various reagents. The stannyl group can participate in transmetallation reactions, where it transfers the stannyl group to another metal center. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile: Lacks the stannyl group, making it less reactive in certain types of reactions.

    2-[(Tributylstannyl)methyl]propane: Similar structure but lacks the nitrile group, affecting its reactivity and applications.

Uniqueness

2-Propenenitrile, 2-[(tributylstannyl)methyl]- is unique due to the presence of both the nitrile and stannyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

119813-60-4

Molecular Formula

C16H31NSn

Molecular Weight

356.1 g/mol

IUPAC Name

2-(tributylstannylmethyl)prop-2-enenitrile

InChI

InChI=1S/C4H4N.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h1-2H2;3*1,3-4H2,2H3;

InChI Key

ANJJWTFZXOZESL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C#N

Origin of Product

United States

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